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Compound of Interest

Compound Name:
4-Hydroxy Propafenone-d5

Hydrochloride

CAS No.: 1189863-32-8

Cat. No.: B563528

Get Quote

Executive Summary & Chemical Identity
4-Hydroxy Propafenone-d5 Hydrochloride is a stable isotope-labeled (SIL) analog of 4-

hydroxy propafenone, a structural isomer of the major propafenone metabolite (5-hydroxy

propafenone). In drug metabolism and pharmacokinetics (DMPK), this deuterated compound

serves as a critical Internal Standard (IS) for the precise quantification of propafenone

metabolites using LC-MS/MS.

Its primary utility lies in isomer differentiation. While 5-hydroxy propafenone is the

pharmacologically active CYP2D6 metabolite, the 4-hydroxy isomer (often present as a minor

metabolite or process impurity) shares identical mass transitions. Therefore, the use of a

specific, high-purity SIL-IS is mandatory to validate chromatographic separation and prevent

overestimation of the active metabolite.
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Property Specification

Chemical Name

1-[4-Hydroxy-2-[2-hydroxy-3-

(propylamino)propoxy]phenyl]-3-(phenyl-d5)-

propan-1-one Hydrochloride

CAS Number
1189863-32-8 (labeled); 86383-31-5 (unlabeled

base)

Molecular Formula C₂₁H₂₃D₅ClNO₄

Molecular Weight 398.94 g/mol

Salt Form Hydrochloride (HCl)

Isotopic Purity ≥ 99% deuterated forms (d5)

Solubility Soluble in Methanol, DMSO, and Water (slightly)

Structural Architecture & Isomerism
To understand the significance of this reagent, one must distinguish it from the parent drug and

its major metabolite. Propafenone metabolism is regioselective.

Parent Drug (Propafenone): 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-

phenylpropan-1-one.[1][2]

Major Metabolite (5-Hydroxy): Hydroxylation occurs at the C5 position of the propiophenone

ring (para to the ether linkage).

Target Analyte (4-Hydroxy): Hydroxylation occurs at the C4 position of the propiophenone

ring.

Deuterium Labeling Logic: The -d5 label is typically incorporated into the terminal phenyl ring of

the 3-phenylpropanoyl moiety. This location is metabolically stable against dealkylation (unlike

the N-propyl chain), ensuring the mass shift is retained during ionization and fragmentation.

Visualization: Structural Relationships
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The following diagram illustrates the structural divergence between the major metabolite and

the 4-hydroxy isomer.

Bioanalytical Challenge: Isobaric Interference
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Figure 1: Metabolic divergence of Propafenone showing the structural relationship between the

major 5-OH metabolite and the 4-OH isomer.

Bioanalytical Application: LC-MS/MS Protocol
Objective: rigorous quantification of 4-hydroxy propafenone in human plasma using 4-Hydroxy

Propafenone-d5 HCl as the Internal Standard.

Mechanistic Rationale
In electrospray ionization (ESI+), both 4-OH and 5-OH propafenone produce a protonated

precursor ion

at m/z ~358. Separation relies entirely on chromatography. The d5-IS (

m/z 363) co-elutes perfectly with the 4-OH analyte, correcting for matrix effects and ionization
suppression that might differ slightly at the retention time of the 5-OH isomer.

Sample Preparation (Protein Precipitation)
Note: Solid Phase Extraction (SPE) is preferred for lower LOQ (<1 ng/mL), but Protein

Precipitation (PPT) is sufficient for metabolic profiling.

Aliquot: Transfer 50 µL of plasma into a 96-well plate.
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IS Addition: Add 20 µL of 4-Hydroxy Propafenone-d5 HCl working solution (100 ng/mL in

MeOH).

Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

Agitation: Vortex for 2 minutes at 1200 rpm.

Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

Transfer: Inject 5 µL of the supernatant.

Chromatographic & Mass Spec Conditions
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5 µm). Why? High

surface area C18 is required to resolve the positional isomers.

Parameter Setting

Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)

Mobile Phase B Acetonitrile

Flow Rate 0.4 mL/min

Ionization ESI Positive Mode

Source Temp 500°C

MRM Transitions:

Analyte (4-OH): 358.2 → 116.1 (Quantifier), 358.2 → 72.1 (Qualifier)

Internal Standard (4-OH-d5): 363.2 → 116.1

Technical Insight: The fragment m/z 116.1 corresponds to the propyl-amine side chain, which is

common to both, but the precursor mass shift (+5) ensures specificity.

Workflow Visualization
The following flowchart details the self-validating analytical loop.
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Figure 2: LC-MS/MS workflow emphasizing the critical role of the IS in normalization and the

QC check for isomer resolution.

Handling & Stability
To maintain the integrity of the deuterated standard, strict handling protocols must be observed

to prevent deuterium exchange or degradation.

Storage: Store solid powder at -20°C under desiccated conditions.
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Solubility: Dissolve primary stock in 100% Methanol. Do not use aqueous buffers for stock

storage, as long-term exposure to acidic pH can promote minor deuterium exchange if the

label is on an exchangeable position (though phenyl-d5 is generally robust).

Light Sensitivity: Propafenone derivatives are light-sensitive. Use amber glassware.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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